N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrothiophene-2-carboxamide hydrochloride
Description
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Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5-nitrothiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O4S2.ClH/c1-20(2)8-9-21(16(23)12-6-7-13(27-12)22(24)25)17-19-14-11(26-3)5-4-10(18)15(14)28-17;/h4-7H,8-9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTDPQPBXBVLPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=CC(=C2S1)Cl)OC)C(=O)C3=CC=C(S3)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrothiophene-2-carboxamide hydrochloride is a novel synthetic derivative with potential therapeutic applications. Its biological activity has been investigated in various studies, focusing on its mechanisms of action, efficacy against cancer cell lines, and anti-inflammatory properties.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A benzothiazole moiety, known for its pharmacological significance.
- A nitrothiophene component, which may contribute to its biological effects.
- A dimethylaminoethyl side chain that enhances solubility and bioavailability.
Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:
- A431 (human epidermoid carcinoma)
- A549 (human non-small cell lung cancer)
- H1299 (another lung cancer line)
The mechanism of action appears to involve:
- Induction of apoptosis and cell cycle arrest.
- Downregulation of key signaling pathways such as AKT and ERK , which are critical in cancer cell survival and proliferation .
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has shown promising anti-inflammatory effects. It significantly reduces the expression levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage models, suggesting a dual action that could be beneficial in treating inflammatory conditions alongside cancer .
Study 1: Proliferation Inhibition
A study evaluated the effects of the compound on A431 and A549 cells using an MTT assay. The results indicated a dose-dependent inhibition of cell viability at concentrations of 1, 2, and 4 μM. Flow cytometry analysis confirmed that at these concentrations, the compound induced apoptosis and caused cell cycle arrest .
| Concentration (μM) | A431 Cell Viability (%) | A549 Cell Viability (%) |
|---|---|---|
| 1 | 70 | 65 |
| 2 | 50 | 45 |
| 4 | 30 | 25 |
Study 2: Inflammatory Cytokine Reduction
The impact on inflammatory cytokine levels was assessed using ELISA. The compound effectively decreased IL-6 and TNF-α levels in RAW264.7 macrophages, indicating its potential as an anti-inflammatory agent.
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| IL-6 | 200 | 80 |
| TNF-α | 150 | 50 |
Mechanistic Insights
Molecular docking studies suggest that the compound binds to specific targets within cancer cells, inhibiting critical pathways involved in tumor growth. The binding affinity was evaluated using NMR spectroscopy, revealing strong interactions with proteins associated with cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
